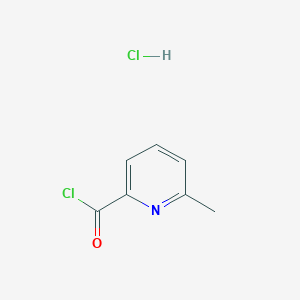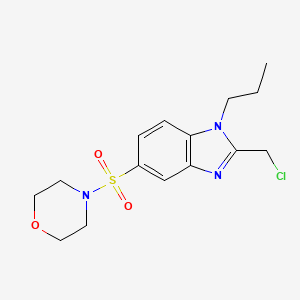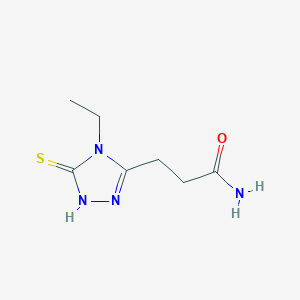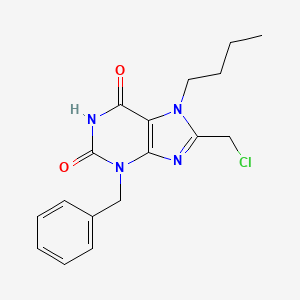
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, also known as 2-CP, is a synthetic phenothiazine derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis and as a tool for studying the structure and function of proteins and other biological molecules. 2-CP has been used in a variety of laboratory experiments, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. In addition, it has been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has been used in a variety of scientific research applications, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds. In addition, this compound has been used as a tool to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one” are currently unknown. This compound is structurally related to phenothiazines, which are known to interact with a variety of targets including dopamine, serotonin, and histamine receptors . .
Mode of Action
Given its structural similarity to phenothiazines, it may interact with its targets in a similar manner, potentially acting as an antagonist at various receptor sites
Biochemical Pathways
Phenothiazines are known to affect multiple pathways, including dopaminergic, serotonergic, and histaminergic pathways
Result of Action
Given its structural similarity to phenothiazines, it may have similar effects, such as modulation of neurotransmitter activity . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several advantages that make it an attractive tool for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it also has some limitations. It is not very soluble in water, so it must be used in an organic solvent such as methanol or ethanol. In addition, it is not very stable and can be degraded by light and air.
Direcciones Futuras
The use of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one in scientific research is still in its early stages, so there is a great potential for further investigation. Possible future directions include the development of more efficient synthesis methods, the study of its effects on other enzymes and proteins, and the investigation of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Métodos De Síntesis
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one can be synthesized by several methods, including the reaction of 2-chloro-10H-phenothiazine with 1-chloro-2-propanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFLCIRPLZWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)


![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)



![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)